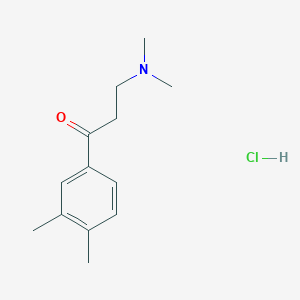

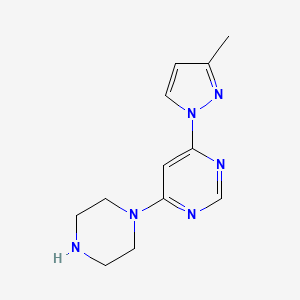

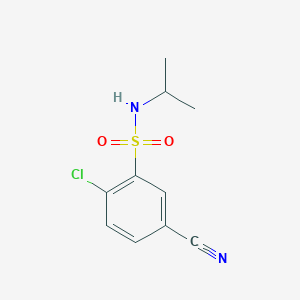

4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antiproliferative Agents

This compound has been explored for its potential as an antiproliferative agent. Derivatives of this structure have shown effectiveness against various cancer cell lines, including HeLa, MCF-7, and HT-29 . The mechanism of action involves the inhibition of tubulin polymerization, similar to the mode of action of colchicine, which is a well-known antimitotic drug. This suggests that 4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine could be a scaffold for developing new cancer therapies.

Organic Synthesis: C–H Functionalization

In organic synthesis, this compound can be used in Rhodium(III)-catalyzed C–H bond functionalization reactions . This process allows for the creation of complex molecules with high precision, which is valuable for synthesizing pharmaceuticals and other organic compounds. The versatility of this reaction provides a pathway for the synthesis of both C–H alkenylation products and indazole derivatives.

Pharmacology: Tubulin Polymerization Inhibitors

The pharmacological interest in this compound lies in its ability to inhibit tubulin polymerization . This is a critical process for cell division, and its inhibition is a promising strategy for cancer treatment. Research indicates that derivatives of this compound can arrest cells in the G2/M phase, leading to apoptosis, which is the programmed death of cancer cells.

Material Science: Advanced Material Synthesis

While direct applications in material science are not explicitly documented for this specific compound, its structural analogs have been used in the synthesis of advanced materials . These materials have potential applications in electronics, photonics, and as catalysts in various chemical reactions.

Environmental Science: Pollutant Degradation

Compounds with similar structures have been studied for their role in the degradation of environmental pollutants . Their catalytic properties can be harnessed to break down harmful chemicals into less toxic forms, aiding in environmental cleanup efforts.

Biochemistry: Study of Cell Cycle

In biochemistry, the study of compounds that affect the cell cycle is crucial. As 4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine derivatives can influence tubulin dynamics, they are valuable tools for studying the cell cycle and mitosis . This can lead to a better understanding of cellular processes and the development of new therapeutic strategies.

Propiedades

IUPAC Name |

4-(3-methylpyrazol-1-yl)-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6/c1-10-2-5-18(16-10)12-8-11(14-9-15-12)17-6-3-13-4-7-17/h2,5,8-9,13H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXASMWLVSLYFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1432151.png)

![3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride](/img/structure/B1432161.png)

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)